molecular formula C23H17F3N2O2S B1420759 Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-

Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-

货号: B1420759
分子量: 442.5 g/mol
InChI 键: YKGVGRQMFLSEFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Synthesis and Characterization

The synthesis of quinoxaline derivatives typically involves multi-step reactions that include cyclization and functional group modifications. For instance, the compound can be synthesized through a series of reactions involving starting materials such as substituted phenyls and sulfonyl chlorides. Characterization is often performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure.

Anticancer Activity

Quinoxaline derivatives are recognized for their anticancer properties. Studies have shown that compounds similar to Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)- exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Tetrazolo[1,5-a]quinoxaline derivatives demonstrated potent inhibitory effects on tumor cell lines, surpassing the efficacy of traditional chemotherapeutics like doxorubicin .
  • A recent study highlighted that certain quinoxaline compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

Antimicrobial Activity

In addition to anticancer properties, quinoxaline derivatives have shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria:

  • A study reported that specific quinoxaline derivatives displayed significant antibacterial activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • The introduction of electron-withdrawing groups in the molecular structure has been correlated with enhanced antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer potential of quinoxaline derivatives, several compounds were synthesized and tested against three different tumor cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also exhibited selectivity towards cancer cells with minimal toxicity to normal cells .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various quinoxaline derivatives was conducted to evaluate their antimicrobial properties. Among the tested compounds, some exhibited MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .

生物活性

Quinoxaline derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)- (CAS No. 1221265-37-7) is a notable member of this class. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₅F₃N₂O₂S
  • Molecular Weight : 368.39 g/mol
  • IUPAC Name : Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-

Antiviral Activity

Research has indicated that certain quinoxaline derivatives exhibit significant antiviral properties. For instance, a study reported that specific quinoxaline nucleosides demonstrated inhibition against HIV-1 with an effective concentration (EC50) of 0.15 µg/mL and a therapeutic index (SI) of 73 . This suggests potential applications in antiviral drug development.

Antitumor Activity

Quinoxaline derivatives have also shown promising anticancer activity. A derivative similar to the compound displayed IC50 values of 1.9 and 2.3 µg/mL against HCT-116 and MCF-7 cell lines, respectively, outperforming the reference drug doxorubicin (IC50 = 3.23 µg/mL) . These findings highlight the potential of quinoxaline compounds as effective anticancer agents.

Antibacterial and Antifungal Properties

Several studies have explored the antibacterial and antifungal activities of quinoxaline derivatives. For example, synthesized derivatives have shown efficacy against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents .

The biological activities of quinoxaline derivatives are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some quinoxalines inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Properties : Quinoxaline compounds may exhibit antioxidant effects that protect cells from oxidative stress.

Case Studies and Research Findings

StudyActivityFindings
Study on HIV InhibitionAntiviralEC50 = 0.15 µg/mL; SI = 73
Anticancer EvaluationAntitumorIC50 = 1.9 µg/mL (HCT-116); IC50 = 2.3 µg/mL (MCF-7) compared to doxorubicin
Antimicrobial TestingAntibacterial/FungalEffective against multiple strains; specific EC50 values not disclosed

属性

IUPAC Name

3-methyl-2-[4-(3-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O2S/c1-14-21(28-20-8-4-7-19(22(20)27-14)23(24,25)26)16-11-9-15(10-12-16)17-5-3-6-18(13-17)31(2,29)30/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGVGRQMFLSEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N=C1C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-
Reactant of Route 2
Reactant of Route 2
Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-
Reactant of Route 3
Reactant of Route 3
Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-
Reactant of Route 4
Reactant of Route 4
Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-
Reactant of Route 5
Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-
Reactant of Route 6
Reactant of Route 6
Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。